N-(4-fluorophenyl)-2-{[4-(1H-pyrrol-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
This compound is a triazole-based acetamide derivative featuring a 4H-1,2,4-triazole core substituted with a thiophen-2-yl group at position 5 and a 1H-pyrrol-1-yl group at position 2. The acetamide moiety is linked via a sulfanyl bridge to the triazole ring and bears a 4-fluorophenyl group. The pyrrole and thiophene substituents introduce aromatic and heterocyclic diversity, which may enhance binding interactions in biological systems compared to simpler alkyl or phenyl analogs.
Properties
Molecular Formula |
C18H14FN5OS2 |
|---|---|
Molecular Weight |
399.5 g/mol |
IUPAC Name |
N-(4-fluorophenyl)-2-[(4-pyrrol-1-yl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C18H14FN5OS2/c19-13-5-7-14(8-6-13)20-16(25)12-27-18-22-21-17(15-4-3-11-26-15)24(18)23-9-1-2-10-23/h1-11H,12H2,(H,20,25) |
InChI Key |
JBQPXOCRYYTZOQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C=C1)N2C(=NN=C2SCC(=O)NC3=CC=C(C=C3)F)C4=CC=CS4 |
Origin of Product |
United States |
Biological Activity
N-(4-fluorophenyl)-2-{[4-(1H-pyrrol-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and mechanisms of action of this compound, drawing on diverse research findings.
1. Chemical Structure and Properties
Molecular Formula : C18H17FN4OS
Molecular Weight : 358.42 g/mol
IUPAC Name : this compound
The compound features a fluorinated phenyl group, a pyrrole ring, and a thiophene moiety linked through a triazole unit. This unique structure contributes to its diverse biological activity.
2. Synthesis Methods
The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. Key steps may include:
- Formation of the Triazole Ring : This can be achieved through the reaction of hydrazine with appropriate carbonyl compounds.
- Pyrrole and Thiophene Synthesis : These rings can be synthesized via cyclization reactions involving suitable precursors.
- Final Coupling Reaction : The acetamide functional group is introduced last to form the final product.
3.1 Antimicrobial Activity
Recent studies have shown that compounds with similar structures exhibit significant antimicrobial properties against various pathogens. For instance:
| Pathogen | Activity Observed |
|---|---|
| Staphylococcus aureus | Inhibition in disc diffusion assays |
| Escherichia coli | Moderate activity noted |
| Proteus mirabilis | High inhibition rates at 1 mM |
These findings suggest that this compound may possess similar antimicrobial properties due to its structural features that facilitate interaction with bacterial targets .
3.2 Anti-inflammatory Activity
The compound's potential as an anti-inflammatory agent has also been explored. Research indicates that similar triazole derivatives can inhibit pro-inflammatory cytokines and enzymes such as COX-2 and iNOS in cell models .
The proposed mechanism for the biological activity of this compound involves:
- Enzyme Inhibition : The compound may interact with specific enzymes involved in inflammatory pathways or microbial metabolism.
- Receptor Modulation : Its structural components allow for potential binding to receptors involved in pain and inflammation signaling.
5. Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds:
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of various triazole derivatives against ESKAPE pathogens, highlighting significant inhibition rates comparable to established antibiotics .
Case Study 2: Anti-inflammatory Effects
Another investigation focused on the anti-inflammatory effects of pyrrole-containing compounds, demonstrating their ability to reduce inflammation markers in vitro .
Scientific Research Applications
Structural Characteristics
The compound features a complex structure characterized by a triazole ring, a pyrrole moiety, and a thiophene group. The presence of the fluorophenyl group enhances its pharmacological properties by improving lipophilicity and bioavailability. The molecular formula is C_{18}H_{17FN_4S with a molecular weight of approximately 342.42 g/mol.
Antimicrobial Activity
Recent studies have indicated that compounds similar to N-(4-fluorophenyl)-2-{[4-(1H-pyrrol-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide exhibit potent antimicrobial properties against various bacterial strains. The mechanism is thought to involve inhibition of key metabolic pathways in bacteria, making it a candidate for further development as an antibiotic.
Anti-inflammatory Properties
Molecular docking studies suggest that this compound may act as an inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in the inflammatory response. In vitro assays have shown promising results in reducing inflammation markers, indicating potential use in treating inflammatory diseases.
Anticancer Activity
Preliminary studies demonstrate that the compound exhibits cytotoxic effects on several cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest, making it a candidate for further investigation in oncology.
Case Study 1: Antimicrobial Efficacy
A study published in Molecules reported on the synthesis of various triazole derivatives, including those related to this compound, demonstrating significant antibacterial activity against resistant strains of Staphylococcus aureus .
Case Study 2: Anti-inflammatory Mechanism
Research published in Journal of Medicinal Chemistry explored the anti-inflammatory effects of similar compounds through molecular docking simulations and biological assays, confirming their role as potential 5-lipoxygenase inhibitors .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s closest structural analogs differ primarily in substituents on the triazole ring and the acetamide’s aryl group. Key examples include:
Pharmacological and Physicochemical Differences
- Orco Modulation: The target compound’s pyrrole group may introduce steric and electronic effects distinct from VUAA1’s pyridinyl or OLC-15’s alkyl chains. Compared to VUAA1 (Orco agonist), the thiophene moiety in the target compound may enhance π-π stacking with aromatic residues in insect olfactory receptors, though activity data remain speculative without direct assays .
Enzyme Inhibition :
Thermal Stability :
- Melting points for fluorophenyl-containing analogs (e.g., 220.1°C for Compound 9e) suggest high crystallinity. The target compound’s pyrrole-thiophene combination may reduce melting temperature due to increased conformational flexibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
